molecular formula C25H19ClN4O B292374 7-chloro-2-(4-ethoxyphenyl)-3,4-diphenyl-2H-pyrazolo[3,4-d]pyridazine

7-chloro-2-(4-ethoxyphenyl)-3,4-diphenyl-2H-pyrazolo[3,4-d]pyridazine

Cat. No. B292374
M. Wt: 426.9 g/mol
InChI Key: OOAJYHKNPHQRBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-chloro-2-(4-ethoxyphenyl)-3,4-diphenyl-2H-pyrazolo[3,4-d]pyridazine, also known as CP-673451, is a small molecule inhibitor of the platelet-derived growth factor receptor (PDGFR). It was first synthesized in 2005 and has since been extensively studied for its potential use in cancer therapy.

Mechanism of Action

7-chloro-2-(4-ethoxyphenyl)-3,4-diphenyl-2H-pyrazolo[3,4-d]pyridazine works by inhibiting the activity of the PDGFR, which is a receptor that is often overexpressed in cancer cells. By inhibiting this receptor, 7-chloro-2-(4-ethoxyphenyl)-3,4-diphenyl-2H-pyrazolo[3,4-d]pyridazine is able to block the signaling pathways that promote cancer cell growth and proliferation.
Biochemical and Physiological Effects:
7-chloro-2-(4-ethoxyphenyl)-3,4-diphenyl-2H-pyrazolo[3,4-d]pyridazine has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, as well as to induce apoptosis (programmed cell death) in these cells. It has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients to tumors.

Advantages and Limitations for Lab Experiments

One advantage of 7-chloro-2-(4-ethoxyphenyl)-3,4-diphenyl-2H-pyrazolo[3,4-d]pyridazine is that it has been extensively studied and its mechanism of action is well understood. This makes it a useful tool for researchers studying the role of the PDGFR in cancer biology. However, one limitation is that it is not selective for the PDGFR and can also inhibit other receptor tyrosine kinases, which may limit its usefulness in some experiments.

Future Directions

There are several potential future directions for research on 7-chloro-2-(4-ethoxyphenyl)-3,4-diphenyl-2H-pyrazolo[3,4-d]pyridazine. One area of interest is in developing more selective inhibitors of the PDGFR that do not inhibit other receptor tyrosine kinases. Another area of interest is in studying the potential use of 7-chloro-2-(4-ethoxyphenyl)-3,4-diphenyl-2H-pyrazolo[3,4-d]pyridazine in combination with other cancer treatments, such as immunotherapy. Finally, there is interest in studying the potential use of 7-chloro-2-(4-ethoxyphenyl)-3,4-diphenyl-2H-pyrazolo[3,4-d]pyridazine in other diseases, such as fibrosis, where the PDGFR is also involved.

Synthesis Methods

The synthesis of 7-chloro-2-(4-ethoxyphenyl)-3,4-diphenyl-2H-pyrazolo[3,4-d]pyridazine involves several steps. First, 2-(4-ethoxyphenyl) hydrazinecarboxamide is reacted with 2,6-dichloropyridine-3-carboxylic acid to form 2-(4-ethoxyphenyl)-3-chloro-6-(pyridin-3-yl)pyridazine. Next, this intermediate is reacted with diphenylacetonitrile in the presence of a palladium catalyst to form the final product, 7-chloro-2-(4-ethoxyphenyl)-3,4-diphenyl-2H-pyrazolo[3,4-d]pyridazine.

Scientific Research Applications

7-chloro-2-(4-ethoxyphenyl)-3,4-diphenyl-2H-pyrazolo[3,4-d]pyridazine has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, and has also been shown to enhance the effectiveness of other cancer treatments such as chemotherapy and radiation therapy.

properties

Molecular Formula

C25H19ClN4O

Molecular Weight

426.9 g/mol

IUPAC Name

7-chloro-2-(4-ethoxyphenyl)-3,4-diphenylpyrazolo[3,4-d]pyridazine

InChI

InChI=1S/C25H19ClN4O/c1-2-31-20-15-13-19(14-16-20)30-24(18-11-7-4-8-12-18)21-22(17-9-5-3-6-10-17)27-28-25(26)23(21)29-30/h3-16H,2H2,1H3

InChI Key

OOAJYHKNPHQRBE-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)N2C(=C3C(=NN=C(C3=N2)Cl)C4=CC=CC=C4)C5=CC=CC=C5

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=C3C(=NN=C(C3=N2)Cl)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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